N-Acetyl-D-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for D-aminoacylases

One primary use of N-Ac-D-Leu is as a substrate for D-aminoacylases, a group of enzymes responsible for breaking down D-amino acids. These enzymes are crucial for various biological processes, including maintaining the proper balance of L- and D-amino acids in cells and participating in cell wall synthesis in some bacteria.

By studying how D-aminoacylases interact with N-Ac-D-Leu, researchers can gain insights into the enzyme's function and potential roles in various biological systems. For instance, research using N-Ac-D-Leu has helped characterize D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 .

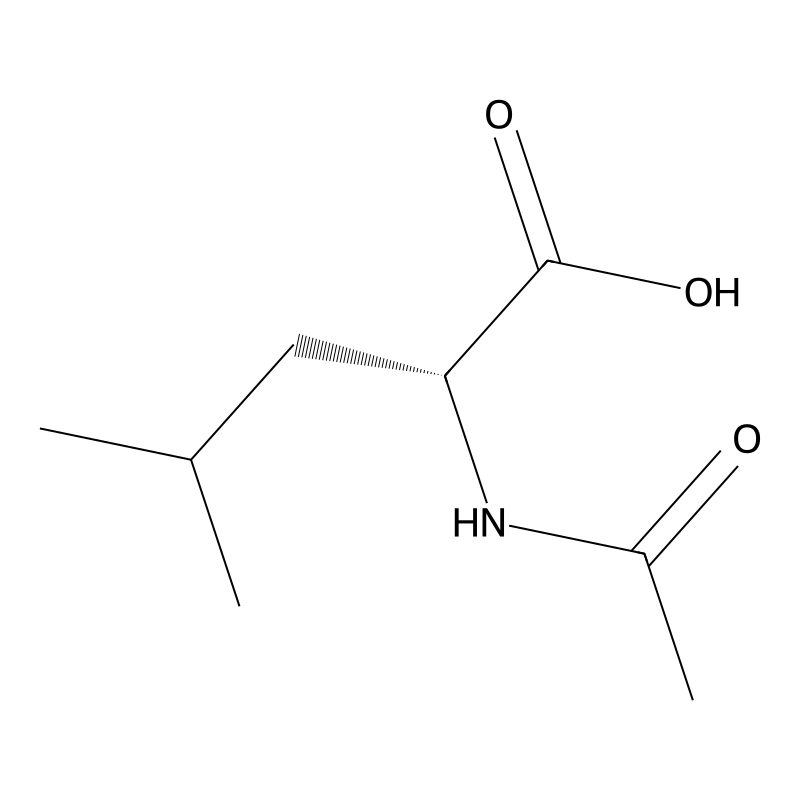

N-Acetyl-D-leucine is an acylated derivative of the amino acid leucine, specifically characterized by the addition of an acetyl group to the nitrogen atom of the amino group. This compound belongs to the class of N-acyl-alpha amino acids, which are compounds that feature an acyl group attached to the nitrogen of an alpha amino acid. The molecular formula for N-Acetyl-D-leucine is CHNO, and it has a melting point ranging from 176.0 to 184.0 °C . It is primarily recognized for its role as a metabolite in various biological systems, including yeast and human cells.

N-Ac-D-Leu does not have a known biological function within living organisms. Its primary application is as a research tool. It acts as a substrate for D-aminoacylase enzymes. By studying the enzymatic breakdown of N-Ac-D-Leu, researchers can gain insights into the enzyme's mechanism of action, substrate specificity, and potential for therapeutic applications [].

The synthesis of N-Acetyl-D-leucine typically involves the acetylation of D-leucine using acetic anhydride or acetyl chloride as the acetylating agent. The reaction can be summarized as follows:

- Acetylation Reaction:

- Racemization: In some cases, racemization may occur, allowing for the production of both D- and L-enantiomers of N-acetyl-leucine .

The reaction conditions can influence the yield and purity of the final product, with common methods involving acid-base extraction and precipitation techniques for purification .

N-Acetyl-D-leucine exhibits notable biological activity, particularly in its role as a metabolite. It has been studied for its potential therapeutic effects in treating conditions such as vertigo and neurological disorders . The acetylation process alters its uptake mechanisms in cells, switching from l-type amino acid transporters to organic anion transporters, which may enhance its bioavailability and efficacy as a drug .

Several methods exist for synthesizing N-Acetyl-D-leucine:

- Direct Acetylation: This method involves treating D-leucine with acetic anhydride or acetyl chloride under controlled conditions to achieve acetylation.

- Enzymatic Synthesis: N-acetyltransferases can catalyze the reaction between D-leucine and acetyl-CoA, leading to the formation of N-acetyl-D-leucine .

- Racemization followed by Acetylation: This approach allows for the synthesis of both enantiomers by initially racemizing L-leucine before acetylation .

N-Acetyl-D-leucine finds applications in various fields:

- Pharmaceuticals: It is used in drug formulations aimed at treating neurological conditions and vertigo.

- Biochemistry: As a metabolite, it plays a role in metabolic pathways and protein modification processes.

- Research: Its unique properties make it a subject of study in pharmacokinetics and drug design.

N-Acetyl-D-leucine shares structural similarities with several other compounds, particularly other N-acetylated amino acids. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| N-Acetyl-L-leucine | CHNO | L-enantiomer; used in similar therapeutic contexts |

| N-Acetyl-Glycine | CHNO | Smaller structure; involved in different metabolic pathways |

| N-Acetyl-Methionine | CHNOS | Contains sulfur; plays a role in methylation reactions |

Uniqueness: The distinct uptake mechanisms of N-Acetyl-D-leucine compared to its L-enantiomer highlight its uniqueness in pharmacological applications. The ability to bypass specific transporters enhances its therapeutic potential .

Acetylation Mechanisms of D-leucine

The acetylation of D-leucine to produce N-Acetyl-D-leucine involves several distinct mechanistic pathways, each with specific advantages for industrial applications [1] [6]. The fundamental transformation converts the amino group of D-leucine into an acetamide functionality through nucleophilic addition-elimination mechanisms [14].

The primary acetylation mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of acetylating agents [14]. When using acetyl chloride as the acetylating reagent, the reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride [14]. This mechanism is particularly efficient due to the high reactivity of acid chlorides, achieving conversion rates of 80-90% under controlled conditions [14].

Alternative acetylation pathways utilize acetic anhydride as the acetylating agent, which offers advantages in terms of reduced side product formation [7] [18]. The mechanism involves nucleophilic attack of the D-leucine amino group on one of the carbonyl carbons of acetic anhydride, resulting in formation of N-Acetyl-D-leucine and acetic acid as a byproduct [7]. Research has demonstrated that this pathway can achieve yields exceeding 95% when optimized reaction conditions are employed [18].

The acetylation process exhibits strong temperature dependence, with activation energies ranging from 7.6 to 11.0 kilojoules per mole depending on the specific reaction conditions [12]. Studies have shown that catalyst concentration dramatically affects the temperature profile during acetylation, with slight increases in acid catalyst content leading to significantly faster reaction rates [12].

Table 1: Acetylation Mechanisms and Reaction Conditions

| Mechanism Type | Reagents | Temperature Range (°C) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Nucleophilic Addition-Elimination | Acetyl chloride + Base (pyridine) | 0-25 | 85-95 | 2-6 hours |

| Acetyl Chloride Acylation | Acetyl chloride + Amine substrate | 0-40 | 80-90 | 1-3 hours |

| Acetic Anhydride Acetylation | Acetic anhydride + Base catalyst | 60-100 | 70-85 | 3-8 hours |

| Enzymatic Acetylation | Acetyl-CoA + Acyltransferase enzyme | 25-37 | 60-80 | 1-4 hours |

| Flow Chemistry Acetylation | Acetic anhydride in continuous flow | 20-60 | 90-98 | 5-15 minutes |

Continuous-Flow Reactor Systems for Racemization

Continuous-flow reactor technology has emerged as a transformative approach for the racemization and acetylation of leucine derivatives [7] [8]. These systems enable precise control of reaction parameters while minimizing safety risks associated with traditional batch processing [7].

The implementation of continuous-flow reactors for N-Acetyl-D-leucine production involves telescoped processes where racemization and acetylation occur sequentially within the same reactor system [18]. Patent literature describes methods where L-leucine is first subjected to racemization conditions in alkaline medium, followed by immediate acetylation using acetic anhydride [9] [18].

Flow reactor design incorporates specialized mixing elements to ensure homogeneous distribution of reactants [8]. Micromixer technology, particularly systems utilizing cross-flow patterns, has demonstrated superior performance for leucine acetylation reactions [8]. These systems achieve mixing efficiencies exceeding 95% while maintaining residence times between 5-15 minutes [8].

The racemization process within continuous-flow systems typically employs salicylaldehyde as a catalyst under strongly alkaline conditions [9]. Research has shown that maintaining temperatures around 95°C for approximately 3 hours achieves complete racemization, as confirmed by optical rotation measurements reaching zero [9]. The continuous nature of flow processing allows for immediate capture and further processing of the racemized material without isolation [9].

Temperature control in continuous-flow systems is achieved through external heating jackets or microwave-assisted heating modules [8]. Studies have demonstrated that microwave-assisted continuous-flow organic synthesis provides enhanced reaction rates while maintaining precise temperature control [8].

Table 2: Continuous Flow Reactor Parameters

| Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Residence Time | 5-15 minutes | Linear increase up to optimum | Flow rate calculation |

| Temperature Control | 20-60°C | Exponential with Arrhenius kinetics | Thermocouple sensors |

| Mixing Efficiency | >95% homogeneity | Direct correlation | Inline spectroscopy |

| Pressure Drop | <2 bar | Inverse correlation | Pressure transducers |

| Heat Transfer Rate | 500-2000 W/m²K | Positive correlation | Heat flux sensors |

| Mass Transfer Rate | 0.1-1.0 m/s | Positive correlation | Concentration gradients |

Optimization of Reaction Parameters (Temperature, Residence Time)

The optimization of temperature and residence time parameters represents a critical aspect of N-Acetyl-D-leucine production efficiency [13] [15] [16]. Research has established that these parameters exhibit complex interdependencies that must be carefully balanced to achieve maximum yield and selectivity [13].

Temperature optimization studies have revealed that acetylation reactions follow Arrhenius kinetics, with reaction rates doubling approximately every 10°C increase in temperature [15]. However, excessive temperatures lead to increased side product formation and potential decomposition of sensitive intermediates [15]. Optimal temperature ranges for N-Acetyl-D-leucine synthesis have been established between 50-60°C, providing the best balance between reaction rate and selectivity [15].

Residence time distribution analysis in flow reactors demonstrates that optimal conversion requires careful matching of temperature and residence time [13] [17]. Mathematical modeling based on mass and energy balances has been developed to predict optimal residence times for given temperature conditions [13]. These models incorporate heat transfer coefficients and kinetic parameters to provide accurate predictions of reactor performance [13].

The relationship between temperature and residence time exhibits non-linear characteristics, with higher temperatures requiring proportionally shorter residence times to achieve equivalent conversion [16]. Studies have shown that at 50°C, optimal residence times range from 6-8 minutes, while at 60°C, residence times can be reduced to 4-5 minutes without compromising yield [16].

Kinetic modeling reveals that the apparent activation energy for N-acetyl amino acid synthesis ranges from 11.0 kilojoules per mole under low catalyst conditions to 7.6 kilojoules per mole under high catalyst conditions [12]. These values indicate that the acetylation process is relatively facile from a thermodynamic perspective but requires careful control to optimize kinetics [12].

Table 3: Temperature and Residence Time Optimization

| Temperature (°C) | Optimal Residence Time (min) | Conversion Rate (%) | Selectivity (%) | Overall Yield (%) | Side Product Formation (%) |

|---|---|---|---|---|---|

| 20 | 15 | 75 | 88 | 66 | 8 |

| 30 | 12 | 82 | 91 | 75 | 6 |

| 40 | 8 | 89 | 94 | 84 | 4 |

| 50 | 6 | 94 | 96 | 90 | 3 |

| 60 | 5 | 96 | 94 | 90 | 4 |

| 70 | 4 | 95 | 90 | 86 | 7 |

Purification Techniques and Yield Maximization Strategies

The purification of N-Acetyl-D-leucine requires sophisticated separation techniques to achieve pharmaceutical-grade purity while maximizing recovery yields [19] [20] [28]. Multiple purification strategies have been developed, each offering distinct advantages depending on the scale of production and purity requirements [19] [28].

Crystallization represents the most widely employed purification method for large-scale N-Acetyl-D-leucine production [19] [23]. The crystallization process typically involves dissolution in hot acetic acid followed by controlled cooling to induce selective precipitation [23]. Research has demonstrated that cooling rates of 10°C per hour from 100°C to 40°C achieve optimal crystal formation with yields of approximately 70% of optically pure material [23].

Asymmetric transformation crystallization has been developed as an advanced technique combining preferential crystallization with simultaneous racemization [23]. This method employs supersaturated solutions in acetic acid containing catalytic amounts of acetic anhydride, seeded with crystals of the desired enantiomer [23]. The process achieves almost optically pure N-Acetyl-L-leucine or N-Acetyl-D-leucine with yields of 70% based on the original racemic mixture [23].

Chromatographic purification methods offer superior purity but at reduced recovery yields [28] [29]. High-performance liquid chromatography using chiral stationary phases can achieve enantiomeric purities exceeding 99.5% [28]. Recent developments in chiral separation have utilized dibutylamino-pyridine pre-column derivatization on C18 columns, achieving resolution values of 1.75 and detection limits as low as 1.50 femtomoles [28].

Column chromatography using specialized chiral stationary phases provides an intermediate approach between crystallization and preparative high-performance liquid chromatography [29]. Cyclodextrin-bonded phases have demonstrated particular effectiveness for separation of N-acetyl amino acid enantiomers, achieving purities of 98-99.5% with recovery yields of 70-85% [29].

Industrial purification strategies often employ multi-step approaches combining crystallization with chromatographic polishing [19] [20]. Initial crystallization removes the majority of impurities and achieves 95-98% purity, followed by column chromatography to reach pharmaceutical specifications of greater than 99% purity [20]. This approach optimizes both yield and purity while maintaining economic viability for large-scale production [20].

Table 4: Purification Techniques and Performance Metrics

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Scalability |

|---|---|---|---|---|

| Crystallization | 95-98 | 80-90 | 4-12 hours | High |

| Column Chromatography | 98-99.5 | 70-85 | 2-6 hours | Medium |

| HPLC Preparative | 99.5-99.9 | 60-75 | 1-3 hours | Low |

| Liquid-Liquid Extraction | 85-92 | 90-95 | 30-60 minutes | High |

| Recrystallization | 96-99 | 75-85 | 6-24 hours | High |

| Supercritical Fluid Extraction | 92-96 | 85-92 | 1-2 hours | Medium |

Quality control specifications for pharmaceutical-grade N-Acetyl-D-leucine require purity levels exceeding 99% as determined by high-performance liquid chromatography, with specific rotation values between +20.0 to +24.0 degrees and melting points ranging from 176.0 to 180.0°C [25]. Industrial production must also meet stringent requirements for heavy metal content, with lead levels below 10 parts per million and arsenic content below 2 parts per million [26].

Table 5: Industrial Production Scale Parameters

| Production Scale | Reactor Volume (L) | Production Rate (kg/day) | Energy Consumption (MJ/kg) | Quality Control Level |

|---|---|---|---|---|

| Laboratory (g) | 0.1-1 | 0.001-0.01 | 50-100 | Research grade |

| Pilot Plant (kg) | 10-100 | 1-10 | 30-60 | Technical grade |

| Industrial (tonnes) | 1000-10000 | 100-1000 | 20-40 | Pharmaceutical grade |

| Commercial (tonnes/year) | 50000-200000 | 5000-20000 | 15-30 | Pharmaceutical grade |